Ethyl trans-2-pentenoate chemical properties and structure
Ethyl trans-2-pentenoate chemical properties and structure
An In-depth Technical Guide to Ethyl trans-2-pentenoate: Structure, Properties, and Applications
Executive Summary
Ethyl trans-2-pentenoate, also known as ethyl (E)-pent-2-enoate, is an unsaturated ester with the chemical formula C₇H₁₂O₂.[1] Characterized by its distinct trans-configuration at the C2-C3 double bond, this compound serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure combines an ethyl ester functional group with a five-carbon backbone containing a double bond, bestowing upon it specific reactivity profiles that are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, representative synthetic methodologies, and key safety considerations, tailored for a scientific audience.
Molecular Structure and Isomerism
The fundamental identity of ethyl trans-2-pentenoate is defined by its molecular structure. Its IUPAC name, ethyl (E)-pent-2-enoate, precisely describes the arrangement of its atoms.[2] The molecule consists of a pentenoate backbone with an ethyl group attached to the carboxyl oxygen.
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E/Z Isomerism: The presence of the carbon-carbon double bond between the second and third carbon atoms gives rise to geometric isomerism. In ethyl trans-2-pentenoate, the higher priority groups (the carboxyl group and the ethyl group attached to the double bond) are on opposite sides of the double bond, leading to the '(E)' or 'trans' designation.[3] Its corresponding stereoisomer is ethyl (Z)-2-pentenoate.[3][4]
The structural arrangement is critical as it dictates the molecule's physical properties and its stereochemical interactions in chemical reactions.
Caption: 2D structure of ethyl (E)-pent-2-enoate.
Physicochemical Properties
A precise understanding of the physicochemical properties of ethyl trans-2-pentenoate is essential for its application in experimental design, particularly for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 24410-84-2; 27805-84-1 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][3][5] |
| Molecular Weight | 128.17 g/mol | [1][2][3][5] |
| Appearance | Colorless clear liquid (estimated) | [6] |
| Boiling Point | 149.3 °C at 760 mmHg | [1] |
| Density | 0.907 g/cm³ | [1][7] |
| Flash Point | 45.4 °C | [1] |
| Refractive Index | 1.427 | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1439 mg/L at 25 °C est.) | [6] |
| Vapor Pressure | 4.06 mmHg at 25 °C | [1] |
Spectroscopic Profile
Characterization of ethyl trans-2-pentenoate relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be deduced from its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), two vinyl protons on the C=C double bond exhibiting characteristic coupling constants for a trans-configuration, and signals for the allylic protons of the terminal ethyl group.
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¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. Key signals include the carbonyl carbon of the ester group (typically downfield), two olefinic carbons, and the carbons of the two distinct ethyl groups.[2]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹. Other characteristic peaks include C=C stretching around 1650 cm⁻¹ and C-O stretching vibrations.
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[3][4] The mass spectrum would show the molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns for an ethyl ester, such as the loss of the ethoxy group (-OC₂H₅).
Synthesis and Reaction Chemistry
Representative Synthetic Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
The synthesis of α,β-unsaturated esters like ethyl trans-2-pentenoate is efficiently achieved via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for generating the thermodynamically stable (E)-isomer with high selectivity.
Causality in Experimental Design: The choice of the HWE reaction is deliberate. Unlike the standard Wittig reaction, the use of a phosphonate ylide, particularly one stabilized by an adjacent ester group, strongly favors the formation of the trans-alkene. The reaction intermediate can adopt a lower energy, staggered conformation that leads directly to the (E)-product, and the resulting phosphate byproduct is water-soluble, simplifying purification.
Step-by-Step Methodology:
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Deprotonation of the Phosphonate: Triethyl phosphonoacetate is deprotonated using a suitable base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C. The use of NaH ensures irreversible deprotonation to form the reactive nucleophilic ylide.
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Ylide Formation: The reaction mixture is stirred, allowing for the complete formation of the phosphonate carbanion (ylide).
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Reaction with Aldehyde: Propanal (CH₃CH₂CHO) is added dropwise to the solution of the ylide at 0 °C. The temperature is kept low to control the exothermic reaction and minimize side products.
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Olefination: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The ylide attacks the aldehyde carbonyl, proceeding through a transient intermediate to form the C=C double bond.
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Aqueous Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted from the aqueous phase using a non-polar organic solvent like diethyl ether.
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Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure ethyl trans-2-pentenoate.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Key Reactivity
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Hydrogenation: The double bond can be selectively reduced using catalytic hydrogenation (e.g., with H₂ over a Pd/C catalyst) to yield ethyl pentanoate.[8]
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Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, trans-2-pentenoic acid, using strong oxidizing agents.[9]
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Michael Addition: As an α,β-unsaturated ester, the double bond is electron-deficient and susceptible to conjugate addition (Michael addition) by nucleophiles at the β-carbon.
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Ester Hydrolysis/Transesterification: The ester group can be hydrolyzed under acidic or basic conditions to yield trans-2-pentenoic acid and ethanol, or undergo transesterification in the presence of another alcohol.
Applications in Research and Drug Development
Ethyl trans-2-pentenoate is primarily utilized as a building block in organic synthesis.[9]
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Intermediate for Complex Molecules: Its bifunctional nature (ester and alkene) allows for a wide range of subsequent chemical transformations. It can serve as a starting material for synthesizing more complex molecules, including natural products and active pharmaceutical ingredients (APIs). For example, the unsaturated backbone can be incorporated into larger carbon skeletons.
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Precursor to Bioactive Compounds: Unsaturated fatty acid esters are studied for their roles in various biological processes.[9][10] Ethyl trans-2-pentenoate can be used as a simple model compound in biochemical studies or as a precursor for synthesizing derivatives of pentenoic acid, a molecule that can be a building block for value-added chemicals and biofuels.[11]
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Solvent Properties: Like many esters, it can be used as a solvent for a range of polar and non-polar compounds in a research setting.[9]
Safety and Handling
Ethyl trans-2-pentenoate is a flammable liquid and requires appropriate safety precautions in a laboratory setting.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[12]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[13] Use non-sparking tools and take precautionary measures against static discharge.[12][13]
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Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]
References
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National Institute of Standards and Technology (NIST). (n.d.). Ethyl trans-2-pentenoate. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl pent-2-enoate. In PubChem Compound Database. Retrieved from [Link]
-
Stenutz, R. (n.d.). ethyl trans-2-pentenoate. Retrieved from [Link]
-
Wiley. (n.d.). Ethyl trans-2-pentenoate. In SpectraBase. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl (E)-2-methyl-2-pentenoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pentenoic acid, ethyl ester. In PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]
-
Öztürk, N., & Gökce, H. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 24410-84-2 | Product Name : Ethyl (E)-pent-2-enoate. Retrieved from [Link]
-
Crasto, A. M. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl trans-2-pentenoate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]
-
MDPI. (2023). NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl trans-2-pentenoate. In PubChem Substance Database. Retrieved from [Link]
Sources
- 1. ethyl (2E)-pent-2-enoate | 24410-84-2 [chemnet.com]
- 2. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl trans-2-pentenoate [webbook.nist.gov]
- 4. Ethyl trans-2-pentenoate [webbook.nist.gov]
- 5. Ethyl pent-2-enoate | C7H12O2 | CID 102263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]
- 7. ethyl trans-2-pentenoate [stenutz.eu]
- 8. prepchem.com [prepchem.com]
- 9. Buy Ethyl trans-2-pentenoate | 27805-84-1 [smolecule.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
